molecular formula C9H10BrN5O B8500036 2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol

2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol

Cat. No.: B8500036
M. Wt: 284.11 g/mol
InChI Key: OQWWOBJIUWPDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol is a complex organic compound that features a bromopyridine moiety linked to a tetrazole ring, which is further connected to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol typically involves multiple steps. One common route starts with the bromination of pyridine derivatives to form 6-bromopyridine intermediates . This intermediate is then subjected to a series of reactions including nucleophilic substitution and cyclization to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .

Properties

Molecular Formula

C9H10BrN5O

Molecular Weight

284.11 g/mol

IUPAC Name

2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol

InChI

InChI=1S/C9H10BrN5O/c10-8-3-1-2-7(11-8)6-9-12-14-15(13-9)4-5-16/h1-3,16H,4-6H2

InChI Key

OQWWOBJIUWPDDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)CC2=NN(N=N2)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of NaBH4 (92 mg, 2.44 mmol) in MeOH (4.0 mL) at room temperature was added methyl{5-[(6-bromopyridin-2-yl)methyl]-2H-tetrazol-2-yl}acetate (380 mg, 1.22 mmol) in MeOH (6.0 mL). The reaction was stirred at room temperature for 2 h. It was then diluted with water and extracted with EtOAc (3×). The combined organic layers were washed with brine, dried (MgSO4), filtered, and evaporated. Flash chromatography (40-100% EtOAc/hexanes) afforded the title compound as a colorless gum.
Name
Quantity
92 mg
Type
reactant
Reaction Step One
Name
methyl{5-[(6-bromopyridin-2-yl)methyl]-2H-tetrazol-2-yl}acetate
Quantity
380 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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